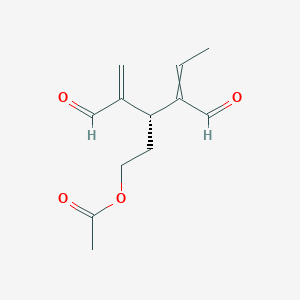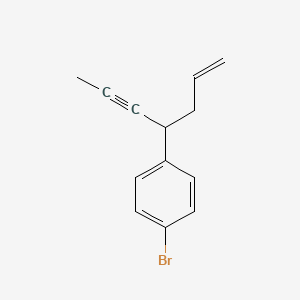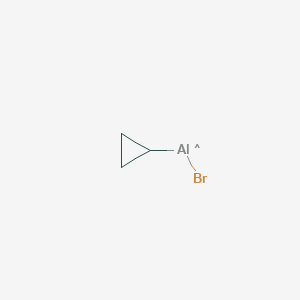
(3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate is an organic compound with a complex structure that includes multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include aldol condensation, esterification, and selective reduction. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control systems helps in maintaining consistent quality and efficiency. Industrial methods often focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction of the carbonyl groups results in the formation of alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate is used as a building block for synthesizing more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving aldehydes and esters. It may also serve as a probe to investigate metabolic pathways.
Medicine
Potential medical applications include the development of new pharmaceuticals. The compound’s unique structure could be exploited to design drugs with specific biological activities.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with advanced properties.
Mecanismo De Acción
The mechanism by which (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and metabolic activities.
Comparación Con Compuestos Similares
Similar Compounds
- (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl propionate
- (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl butyrate
Uniqueness
What sets (3R)-4-Formyl-3-(3-oxoprop-1-en-2-yl)hex-4-en-1-yl acetate apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications.
Propiedades
Número CAS |
648903-61-1 |
|---|---|
Fórmula molecular |
C12H16O4 |
Peso molecular |
224.25 g/mol |
Nombre IUPAC |
[(3R)-4-formyl-3-(3-oxoprop-1-en-2-yl)hex-4-enyl] acetate |
InChI |
InChI=1S/C12H16O4/c1-4-11(8-14)12(9(2)7-13)5-6-16-10(3)15/h4,7-8,12H,2,5-6H2,1,3H3/t12-/m1/s1 |
Clave InChI |
LZLXLOXEZLDAJS-GFCCVEGCSA-N |
SMILES isomérico |
CC=C(C=O)[C@H](CCOC(=O)C)C(=C)C=O |
SMILES canónico |
CC=C(C=O)C(CCOC(=O)C)C(=C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)

![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)

![5-Chloro-2-hydroxy-N-{3-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12594548.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
![5-Chloro-2-hydroxy-N-[2-methyl-5-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12594557.png)



propanedinitrile](/img/structure/B12594582.png)
![Methyl 2-[1-(acetyloxy)hexyl]-1,3-thiazole-4-carboxylate](/img/structure/B12594584.png)
